
Mono-(6-(diethylenetriamine)-6-deoxy)-|A-Cyclodextrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethylenetriamine (DETA) is an organic compound with the formula HN(CH2CH2NH2)2. This colourless hygroscopic liquid is soluble in water and polar organic solvents . Cyclodextrins are a group of structurally related natural products formed during bacterial digestion of cellulose. These cyclic oligosaccharides consist of (α-1,4)-linked α-D-glucopyranose units and contain a somewhat lipophilic central cavity and a hydrophilic outer surface .
Synthesis Analysis
The synthesis of diethylenetriamine is a byproduct of the production of ethylenediamine from ethylene dichloride . Cyclodextrins are produced from starch by enzymatic conversion .Molecular Structure Analysis
Diethylenetriamine is a structural analogue of diethylene glycol. Its chemical properties resemble those for ethylene diamine . Cyclodextrins, on the other hand, are cyclic oligosaccharides .Chemical Reactions Analysis
Diethylenetriamine is a common curing agent for epoxy resins in epoxy adhesives and other thermosets . It is N-alkylated upon reaction with epoxide groups forming crosslinks .Physical And Chemical Properties Analysis
Diethylenetriamine appears as a yellow liquid with an ammonia-like odor. It is less dense than water and is corrosive to metals and tissue . Cyclodextrins are crystalline, non-hygroscopic substances, and are generally soluble in water .科学的研究の応用
Bioimaging:
Mono-(6-(diethylenetriamine)-6-deoxy)-α-Cyclodextrin (CD) has gained attention in bioimaging due to its unique properties. These include excellent water solubility, biocompatibility, and resistance to photobleaching. Researchers have utilized CDs for both in vitro and in vivo imaging. Their small size (less than 10 nm) allows precise visualization of biological structures, making them valuable tools for diagnostics and research .
Drug and Gene Delivery System:
CDs serve as promising carriers for drug and gene delivery. Their hydrophilicity and ability to encapsulate hydrophobic drugs enhance drug solubility and stability. Additionally, CDs can form inclusion complexes with guest molecules, protecting them from degradation and facilitating targeted delivery. Researchers have explored CD-based systems for cancer therapy, antimicrobial agents, and gene delivery .
Fluorescence-Based Sensing:
CDs exhibit strong photoluminescence, making them ideal for sensing applications. They can detect various analytes, including metal ions, small molecules, and biomolecules. Researchers have developed CD-based sensors for environmental monitoring, food safety, and medical diagnostics. The unique fluorescence properties of CDs enable sensitive and selective detection .
Photocatalytic Reactions:
CDs have been investigated as photocatalysts for organic transformations. Their surface modification and ability to generate reactive oxygen species (ROS) under light irradiation make them useful in environmental remediation and green chemistry. Researchers have explored CD-mediated photocatalysis for pollutant degradation and organic synthesis .
Photodynamic Therapy (PDT):
In PDT, CDs act as photosensitizers that generate ROS upon light exposure. This ROS-induced cytotoxicity selectively targets cancer cells, making CDs potential candidates for cancer treatment. Researchers are exploring CD-based PDT for localized tumor therapy and minimizing side effects .
Photo-Thermal Therapy (PTT):
CDs can convert absorbed light energy into heat, leading to localized hyperthermia. In PTT, CDs accumulate in tumor tissues and, upon laser irradiation, raise the temperature, damaging cancer cells. CD-based PTT offers a non-invasive approach for cancer treatment .
Chiral Separation and Enantioselective Reactions:
CDs exhibit chiral recognition properties, allowing them to separate enantiomers. Researchers have used CDs in chromatography and capillary electrophoresis for pharmaceutical analysis and purification. Additionally, CDs can enhance enantioselectivity in chemical reactions, enabling efficient synthesis of chiral compounds .
Antioxidant Activity:
Studies have explored the antioxidant properties of CDs, including Mono-(6-(diethylenetriamine)-6-deoxy)-α-Cyclodextrin. These compounds can scavenge free radicals and protect against oxidative damage. Researchers investigate their potential in preventing diseases related to oxidative stress .
作用機序
Safety and Hazards
将来の方向性
The future directions for diethylenetriamine and cyclodextrin would depend on their specific applications. For instance, diethylenetriamine could potentially be used in the development of more effective curing agents for epoxy resins . Cyclodextrins have been studied for their potential use in drug delivery systems .
特性
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5-[[2-(2-aminoethylamino)ethylamino]methyl]-10,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H81N3O34/c47-1-2-48-3-4-49-5-12-33-19(56)26(63)40(70-12)78-34-13(6-50)72-42(28(65)21(34)58)80-36-15(8-52)74-44(30(67)23(36)60)82-38-17(10-54)76-46(32(69)25(38)62)83-39-18(11-55)75-45(31(68)24(39)61)81-37-16(9-53)73-43(29(66)22(37)59)79-35-14(7-51)71-41(77-33)27(64)20(35)57/h12-46,48-69H,1-11,47H2/t12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVJKMDJYLUFBZ-ITVKMGITSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCNCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CNCCNC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H81N3O34 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1220.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B3069343.png)
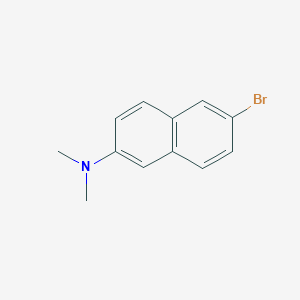

![(1S,3R,6S,8R,11S,13S,16S,18R,21S,23R,26S,28R,31S,33R)-5,10,15,20,25,30,35-heptakis(azidomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B3069353.png)
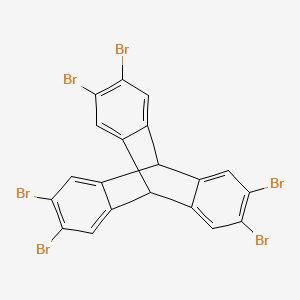
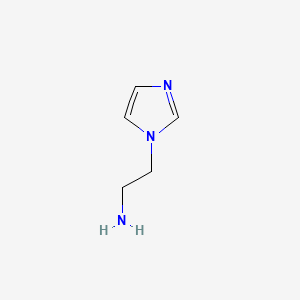
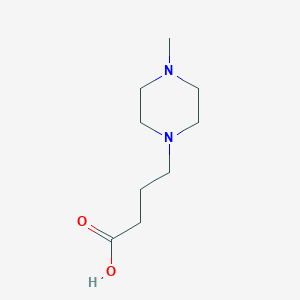
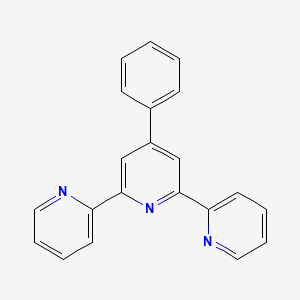
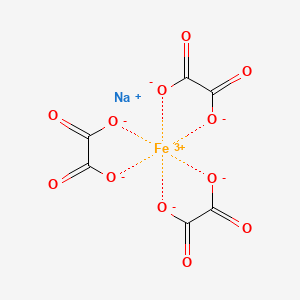
![6A-[(2-aminoethyl)amino]-6A-deoxy-beta-Cyclodextrin](/img/structure/B3069390.png)
![[1,1':4',1''-Terphenyl]-4,4''-dicarboxaldehyde](/img/structure/B3069397.png)
![(2R)-3-(3-bromophenyl)-2-[[2-(4-fluorophenyl)acetyl]amino]propanoic acid](/img/structure/B3069417.png)